- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634
Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)
80443-35-2 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Número CAS:80443-35-2
MF:C21H30N7O17P3
Megavatios:745.42
CID:4745312
Update Time:2021-07-19
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propiedades químicas y físicas
Nombre e identificación
-
- [(R)-4-d]NADPH
- (R)-[4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- (R)-[4-2H]NADPH
- [(R)-4-d]NADPH
-
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:C:9028-47-1, S:H2O, 1 h, 30°C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7
1.2R:CHCl3
1.2R:CHCl3
Referencia
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958
Métodos de producción 3
Condiciones de reacción
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Referencia
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95
Métodos de producción 4
Condiciones de reacción
1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5
Referencia
- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism, Angewandte Chemie, 2022, 61(48), e202210934
Métodos de producción 5
Condiciones de reacción
1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9
Referencia
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126
Métodos de producción 6
Condiciones de reacción
1.1R:S:H2O, 30 min, 40°C, pH 9.0
Referencia
- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase, Archives of Biochemistry and Biophysics, 2015, 585, 25-31
Métodos de producción 7
Condiciones de reacción
1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5
Referencia
- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis, Biochemistry, 2013, 52(10), 1765-1775
Métodos de producción 8
Condiciones de reacción
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Referencia
- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis, Biochemistry, 2008, 47(24), 6499-6507
Métodos de producción 9
Condiciones de reacción
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7
Referencia
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura relevante
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote